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Compound of Interest

Compound Name: 3-Fluoro-5-nitrobenzoic acid

Cat. No.: B083329 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-5-nitrobenzoic
Acid

Introduction
In the landscape of modern drug discovery and materials science, the precise structural

elucidation of molecular building blocks is a foundational requirement for success. 3-Fluoro-5-
nitrobenzoic acid (CAS No. 14027-75-9) is a key intermediate, valued for its trifunctional

scaffold that allows for diverse synthetic transformations.[1][2] Its utility in creating novel

pharmaceutical candidates and functional materials necessitates an unambiguous and

thorough understanding of its structural and electronic properties.[1]

This technical guide provides a comprehensive, field-proven framework for the spectroscopic

analysis of 3-fluoro-5-nitrobenzoic acid. Moving beyond a simple recitation of data, this

document, written from the perspective of a Senior Application Scientist, delves into the

causality behind spectral features. It is designed to equip researchers, scientists, and drug

development professionals with the expertise to interpret Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, ensuring the confident identification and

quality control of this vital compound.
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The arrangement of a fluorine atom, a nitro group, and a carboxylic acid on the benzene ring

creates a unique electronic environment that is directly reflected in its spectroscopic fingerprint.

Caption: Molecular Structure of 3-Fluoro-5-nitrobenzoic acid.

Table 1: Physicochemical Properties of 3-Fluoro-5-nitrobenzoic acid

Property Value Source

CAS Number 14027-75-9 [2][3]

Molecular Formula C₇H₄FNO₄ [3][4][5]

Molecular Weight 185.11 g/mol [1][3][5]

| Monoisotopic Mass | 185.01243577 Da |[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework

and probing the electronic environment of the fluorine atom. The strong electron-withdrawing

nature of all three substituents (-F, -NO₂, -COOH) results in a downfield shift for all aromatic

protons and carbons.

¹H NMR Spectroscopy: The Proton Fingerprint
Expertise & Experience: The ¹H NMR spectrum is expected to show three distinct signals in the

aromatic region, corresponding to the protons at the C2, C4, and C6 positions. The fluorine

atom will introduce characteristic splitting patterns (J-coupling) to these protons, which is critical

for unambiguous assignment. The proton at C4 will be a triplet due to coupling with two ortho

protons (H2 and H6). However, the presence of the fluorine at C3 will further split the signals

for H2 (ortho to F) and H4 (meta to F), resulting in more complex multiplets (e.g., doublet of

triplets).

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
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Position
Predicted δ
(ppm)

Multiplicity
Coupling
Constants (Hz)

Rationale

H2 8.4 - 8.6 ddd
³J(H2-H6) ≈ 2.5,
³J(H2-F) ≈ 9-10,
⁴J(H2-H4) ≈ 1.5

Deshielded by
adjacent -
COOH and
ortho -F.

H4 8.2 - 8.4 ddd

³J(H4-H?) ≈ 8-9,

⁴J(H4-F) ≈ 6-7,

⁴J(H4-H2) ≈ 1.5

Deshielded by

ortho -COOH

and -NO₂

groups.

H6 8.7 - 8.9 t
³J(H6-H2) ≈ 2.5,

⁵J(H6-F) ≈ 2.5

Most deshielded

proton,

positioned

between -F and -

NO₂.

| COOH | >13.0 | br s | - | Acidic proton, chemical shift is concentration-dependent. |

Note: Predicted values are based on analysis of similar structures and substituent effects.

Actual experimental values may vary.

¹³C NMR Spectroscopy: The Carbon Backbone
Expertise & Experience: The proton-decoupled ¹³C NMR spectrum will display seven signals:

six for the aromatic carbons and one for the carboxyl carbon. The key diagnostic feature is the

large one-bond carbon-fluorine coupling (¹JCF) for C3, typically observed in the range of 240-

260 Hz. The carbons ortho and meta to the fluorine will also exhibit smaller J-couplings (²JCF,

³JCF).

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)
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Position Predicted δ (ppm) C-F Coupling (Hz) Rationale

C1 (-COOH) 132 - 134 ³JCF ≈ 3-4
Ipso-carbon to the
carboxyl group.

C2 120 - 122 ²JCF ≈ 20-25
Shielded relative to

other CH carbons.

C3 (-F) 161 - 163 (d) ¹JCF ≈ 250

Directly attached to

fluorine, significantly

deshielded.

C4 125 - 127 ³JCF ≈ 3-4 Aromatic CH carbon.

C5 (-NO₂) 148 - 150 ²JCF ≈ 7-9
Ipso-carbon to the

nitro group.

C6 115 - 117 ⁴JCF ≈ 3-4
Most shielded

aromatic CH carbon.

| C=O | 164 - 166 | ⁴JCF ≈ 2-3 | Carboxylic acid carbonyl carbon. |

¹⁹F NMR Spectroscopy: A Direct View of Fluorine
Expertise & Experience: ¹⁹F NMR is a highly sensitive technique with a wide chemical shift

range, making it ideal for confirming the presence and environment of fluorine.[6][7] For an aryl

fluoride, the chemical shift is expected in the range of -100 to -120 ppm relative to CFCl₃.[8]

The signal will appear as a multiplet due to coupling with the ortho (H2) and meta (H4) protons.

Predicted ¹⁹F NMR Data (in DMSO-d₆, 376 MHz)

Predicted δ (ppm) Multiplicity Coupling Constants (Hz)

| -105 to -115 | ddd | ³J(F-H2) ≈ 9-10, ⁴J(F-H4) ≈ 6-7, ⁵J(F-H6) ≈ 2.5 |

Experimental Protocol: NMR Spectroscopy
Trustworthiness: This protocol ensures high-quality, reproducible data by standardizing sample

preparation and instrument parameters.
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Sample Preparation:

Accurately weigh 10-15 mg of 3-fluoro-5-nitrobenzoic acid.

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is

chosen for its excellent solvating power for benzoic acids.[1]

Vortex the sample until fully dissolved.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup (400 MHz Spectrometer):

Insert the sample into the spectrometer.

Lock onto the deuterium signal of the DMSO-d₆.

Shim the magnetic field to achieve optimal homogeneity (line shape).

Data Acquisition:

¹H NMR: Acquire data using a standard pulse program. Set spectral width to cover 0-15

ppm. Use a 30° pulse angle and a relaxation delay of 2 seconds. Acquire at least 16 scans

for a good signal-to-noise ratio.

¹³C NMR: Use a proton-decoupled pulse sequence. Set spectral width to cover 0-200

ppm. A relaxation delay of 5 seconds is recommended. Acquire several hundred to a few

thousand scans.

¹⁹F NMR: Use a standard one-pulse experiment, ensuring the spectral width is adequate

(e.g., -50 to -250 ppm). Proton decoupling can be used to simplify the spectrum to a

singlet if desired.
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Carboxylic Acid
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C=O Stretch (Strong, ~1700 cm⁻¹)
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N-O Symmetric Stretch (Strong, ~1350 cm⁻¹)

Aryl-Fluoride C-F Stretch (Strong, ~1250 cm⁻¹)
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Caption: Key Functional Group Correlations in IR Spectroscopy.

Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight and fragmentation

pattern, confirming the molecular formula. Using a high-resolution mass spectrometer (HRMS)

with electrospray ionization (ESI), one can determine the elemental composition from the exact

mass.

Expected Mass Spectrometry Data:

Molecular Ion: For C₇H₄FNO₄, the calculated monoisotopic mass is 185.0124 Da. [5] * In

negative ion mode (ESI-), the expected peak would be the deprotonated molecule [M-H]⁻ at

m/z 184.0052.

In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be at m/z 186.0196.

Key Fragmentation: The molecule is expected to fragment in predictable ways. The loss of

small, stable neutral molecules is common.
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Loss of -OH (17 Da): from the carboxylic acid, leading to an acylium ion at m/z 168.

Loss of -NO₂ (46 Da): a common fragmentation for nitroaromatics, leading to a fragment at

m/z 139.

Loss of -COOH (45 Da): decarboxylation leading to a fragment at m/z 140.

[M-H]⁻
m/z 184.00

[M-H-CO₂]⁻
m/z 140.00

- CO₂ (44 Da)

[M-H-NO₂]⁻
m/z 138.01

- NO₂ (46 Da)

Click to download full resolution via product page

Caption: Predicted ESI(-) Fragmentation Pathway.

Experimental Protocol: LC-MS (ESI)
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable

solvent like acetonitrile or methanol.

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI

source. [9]3. LC Method (for sample introduction): A short isocratic flow of 50:50

acetonitrile:water can be used to introduce the sample into the mass spectrometer.

MS Data Acquisition:

Operate the ESI source in both positive and negative ion modes in separate runs.

Acquire data in full scan mode over a mass range of m/z 50-300.

If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating

the molecular ion (e.g., m/z 184) and subjecting it to collision-induced dissociation (CID).
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Conclusion
The structural confirmation of 3-fluoro-5-nitrobenzoic acid is reliably achieved through a

synergistic application of NMR, IR, and MS techniques. ¹H and ¹⁹F NMR confirm the

substitution pattern and proton-fluorine spatial relationships, while ¹³C NMR elucidates the

complete carbon framework, highlighted by the characteristic C-F coupling. IR spectroscopy

provides rapid verification of the essential carboxylic acid and nitro functional groups. Finally,

high-resolution mass spectrometry validates the elemental composition and offers

corroborating structural evidence through predictable fragmentation. This multi-technique

approach provides a self-validating system, ensuring the identity and purity of this critical

chemical intermediate for advanced research and development applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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